4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid, with the Chemical Abstracts Service number 1707735-14-5, is a compound characterized by its bipyrrole structure and the presence of a fluorophenyl group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
This compound can be classified under organic compounds with a bipyrrole core structure. Its classification as a carboxylic acid is due to the presence of the carboxyl functional group (-COOH) attached to the bipyrrole moiety. It is also important to note that the fluorine atom in the 2-position of the phenyl ring can influence the compound's electronic properties and reactivity.
The synthesis of 4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis may require specific reagents such as bases (e.g., sodium hydride) or catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature and solvent choice play crucial roles in achieving high yields and purity.
The molecular structure of 4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid features:
Fc1ccc(cc1)c1[nH]ccc1C(=O)O
The compound can participate in various chemical reactions typical for bipyrroles and carboxylic acids:
Understanding reaction mechanisms involves studying intermediates formed during these transformations, which can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The mechanism of action for this compound can be linked to its interactions with biological targets. Bipyrroles have been studied for their potential as:
Research indicates that modifications in the bipyrrole structure can significantly influence biological activity, making it essential to explore structure-activity relationships systematically.
4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid has potential applications in:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7